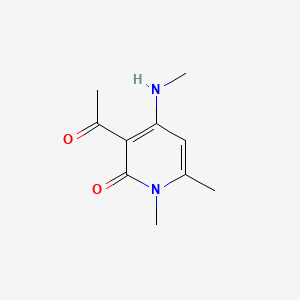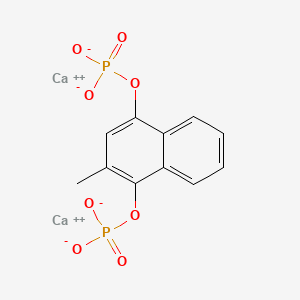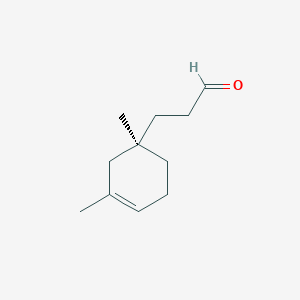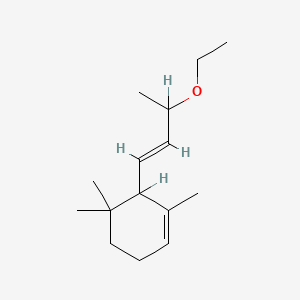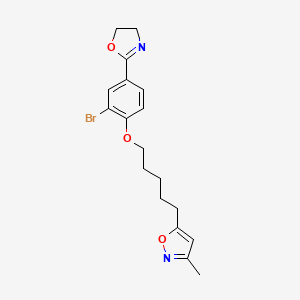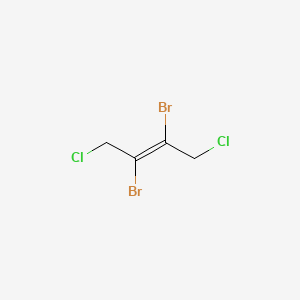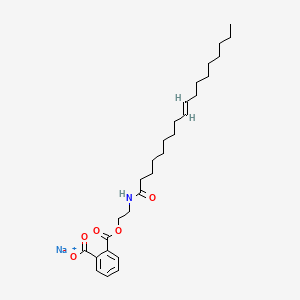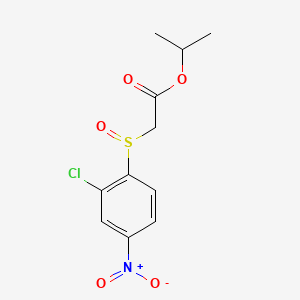
Acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, 1-methylethyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a sulfinyl group attached to a chloronitrophenyl ring, which is further esterified with acetic acid and 1-methylethyl ester. The unique structure of this compound imparts distinct chemical and physical properties, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, 1-methylethyl ester typically involves multiple steps. One common method includes the sulfinylation of 2-chloro-4-nitrophenol, followed by esterification with acetic acid and 1-methylethyl alcohol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, 1-methylethyl ester undergoes several types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding sulfonyl ester.
Reduction: The major product is the amino derivative of the compound.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, 1-methylethyl ester has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the manufacture of dyes, pesticides, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, 1-methylethyl ester involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chloronitrophenyl moiety may also interact with cellular components, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloronitrophenyl structure but lacks the sulfinyl and ester groups.
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-Chloro-5-nitrophenol: Similar structure with a different position of the nitro group.
Uniqueness
The presence of both the sulfinyl and ester groups in acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, 1-methylethyl ester imparts unique reactivity and properties compared to its analogs. This makes it particularly valuable in specific synthetic and research applications where these functional groups play a crucial role.
Eigenschaften
CAS-Nummer |
139326-41-3 |
|---|---|
Molekularformel |
C11H12ClNO5S |
Molekulargewicht |
305.74 g/mol |
IUPAC-Name |
propan-2-yl 2-(2-chloro-4-nitrophenyl)sulfinylacetate |
InChI |
InChI=1S/C11H12ClNO5S/c1-7(2)18-11(14)6-19(17)10-4-3-8(13(15)16)5-9(10)12/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
XNWWTKKUPWMINP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CS(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


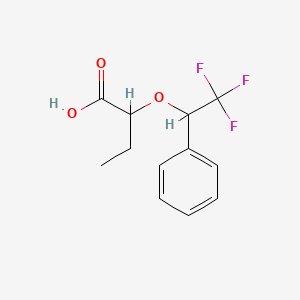
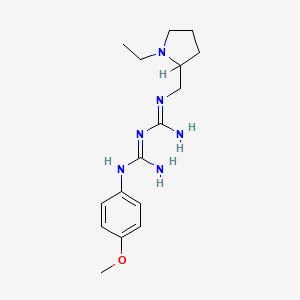
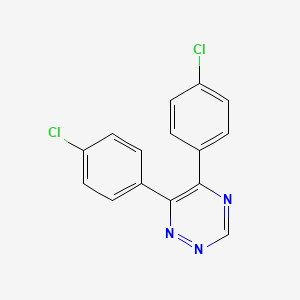

![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)
